molecular formula C10H12N4O3 B14903608 5-(((5-Nitropyridin-2-yl)amino)methyl)pyrrolidin-2-one

5-(((5-Nitropyridin-2-yl)amino)methyl)pyrrolidin-2-one

Cat. No.: B14903608
M. Wt: 236.23 g/mol
InChI Key: YUZJWICXZSNIED-UHFFFAOYSA-N
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Description

5-(((5-Nitropyridin-2-yl)amino)methyl)pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with a nitropyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((5-Nitropyridin-2-yl)amino)methyl)pyrrolidin-2-one typically involves the reaction of 5-nitropyridin-2-amine with a suitable pyrrolidin-2-one derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(((5-Nitropyridin-2-yl)amino)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitropyridinyl group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide

Major Products

    Reduction: Conversion of the nitro group to an amino group

    Substitution: Formation of various substituted pyrrolidin-2-one derivatives

Scientific Research Applications

5-(((5-Nitropyridin-2-yl)amino)methyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(((5-Nitropyridin-2-yl)amino)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The nitropyridinyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one derivatives: Compounds with similar core structures but different substituents.

    Nitropyridinyl compounds: Molecules containing the nitropyridinyl group but with different core structures.

Uniqueness

5-(((5-Nitropyridin-2-yl)amino)methyl)pyrrolidin-2-one is unique due to the combination of the pyrrolidin-2-one ring and the nitropyridinyl group, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

5-[[(5-nitropyridin-2-yl)amino]methyl]pyrrolidin-2-one

InChI

InChI=1S/C10H12N4O3/c15-10-4-1-7(13-10)5-11-9-3-2-8(6-12-9)14(16)17/h2-3,6-7H,1,4-5H2,(H,11,12)(H,13,15)

InChI Key

YUZJWICXZSNIED-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1CNC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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